molecular formula C10H13NOS B2637778 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate CAS No. 400085-24-7

2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate

Cat. No.: B2637778
CAS No.: 400085-24-7
M. Wt: 195.28
InChI Key: HZVJYTVBXLVCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate ( 400085-24-7) is a heterocyclic compound of significant interest in medicinal and synthetic chemistry, featuring a unique molecular structure that combines a pyrrole ring with a thiophene substituent . With a molecular formula of C10H13NOS and a molecular weight of 195.28 g/mol, this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems . Its research applications are broad, spanning chemistry, biology, and medicine, with studies indicating potential biological activities, including antimicrobial and anticancer properties . The proposed mechanism of action involves its ability to engage in specific molecular interactions; the thiophene ring can participate in π-π stacking with aromatic amino acids in proteins, while the pyrrole moiety can form hydrogen bonds with polar residues, thereby modulating the activity of enzymes or receptors . Common synthetic routes often involve [3+2] cycloaddition reactions of nitrile imines with suitable dipolarophiles . This product is intended for research and further chemical development and is not for diagnostic or therapeutic uses. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

2,2-dimethyl-1-oxido-5-thiophen-2-yl-3,4-dihydropyrrol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-10(2)6-5-8(11(10)12)9-4-3-7-13-9/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVJYTVBXLVCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=[N+]1[O-])C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile imines with suitable dipolarophiles. For instance, the reaction of nitrile imines with 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-1,3-dioxane-4,6-dione under ultrasound irradiation in ethanol in the presence of triethylamine has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogen atoms onto the thiophene ring.

Scientific Research Applications

2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate involves interactions with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate is unique due to its specific combination of a pyrrole ring with a thiophene substituent. This structural arrangement imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Overview

2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate is a heterocyclic compound notable for its unique structural features, which include a pyrrole ring and a thiophene substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C11H13NOSC_{11}H_{13}NOS, with a molecular weight of approximately 195.28 g/mol. The structural arrangement imparts distinct electronic properties that are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₃NOS
Molecular Weight195.28 g/mol
Chemical StructurePyrrole-Thiophene Hybrid

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:

  • π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins.
  • Hydrogen Bonding : The pyrrole ring can form hydrogen bonds with polar residues, influencing enzyme or receptor activity.

These interactions may modulate several biochemical pathways, leading to its observed biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiophene or pyrrole moieties can enhance activity against various bacterial strains.

Anticancer Properties

Studies have explored the anticancer potential of this compound, particularly in inhibiting tumor cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Case Studies and Research Findings

  • Antioxidant Activity : A study highlighted the antioxidant capabilities of related thiophene compounds, suggesting that 2,2-dimethyl derivatives may similarly scavenge free radicals, thus providing protective effects against oxidative stress .
    Radical TypeIC₅₀ Value (μg/mL)
    Hydroxyl Radical92.50
    Superoxide Radical65.05
    Nitric Oxide Radical81.53
  • ACE Inhibition : Another significant finding relates to the compound's potential as an Angiotensin-Converting Enzyme (ACE) inhibitor, which plays a critical role in regulating blood pressure. The IC₅₀ value for ACE inhibition was reported at 0.265 μg/mL, indicating promising therapeutic potential for hypertension management .

Synthesis and Derivatives

The synthesis of this compound typically involves cycloaddition reactions. One common method includes the reaction of nitrile imines with suitable dipolarophiles under specific conditions such as ultrasound irradiation.

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